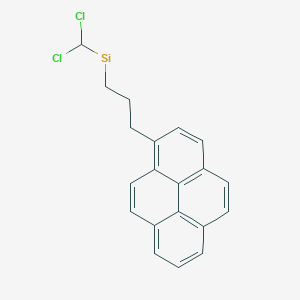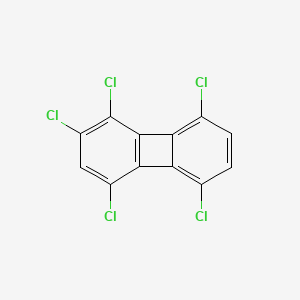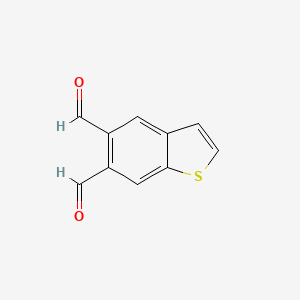
Methyl 4-nitrohex-4-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-nitrohex-4-enoate is an organic compound that belongs to the class of nitroalkenes It is characterized by the presence of a nitro group (-NO2) attached to a hexene chain with an ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methyl 4-nitrohex-4-enoate can be synthesized through several methods. One common approach involves the nitration of hex-4-enoic acid followed by esterification with methanol. The nitration reaction typically requires a nitrating agent such as nitric acid (HNO3) in the presence of sulfuric acid (H2SO4) as a catalyst. The esterification process involves the reaction of the nitrated product with methanol in the presence of an acid catalyst like sulfuric acid or hydrochloric acid (HCl).
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The nitration and esterification reactions can be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and reactant concentrations.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 4-nitrohex-4-enoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group (-NH2) using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Reduction: The double bond in the hexene chain can be hydrogenated to form a saturated ester using hydrogen gas and a metal catalyst such as palladium or platinum.
Substitution: The nitro group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen gas (H2), palladium on carbon (Pd/C) catalyst.
Reduction: Hydrogen gas (H2), palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Reduction of the nitro group: Methyl 4-aminohex-4-enoate.
Hydrogenation of the double bond: Methyl 4-nitrohexanoate.
Applications De Recherche Scientifique
Methyl 4-nitrohex-4-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in studies involving nitroalkene biochemistry and its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of methyl 4-nitrohex-4-enoate involves its interaction with molecular targets through its nitro and ester functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with enzymes and proteins. The ester group can be hydrolyzed to release the corresponding acid and alcohol, which can further participate in biochemical pathways. The compound’s reactivity with nucleophiles and electrophiles makes it a versatile molecule in various chemical and biological processes.
Comparaison Avec Des Composés Similaires
Methyl 4-nitrohex-4-enoate can be compared with other nitroalkenes and esters:
Similar Compounds:
Uniqueness: this compound is unique due to its specific combination of a nitro group and an ester functional group on a hexene chain. This combination imparts distinct reactivity and potential applications compared to other nitroalkenes and esters. Its ability to undergo multiple types of chemical reactions makes it a valuable compound in synthetic chemistry and research.
Propriétés
Numéro CAS |
112402-55-8 |
|---|---|
Formule moléculaire |
C7H11NO4 |
Poids moléculaire |
173.17 g/mol |
Nom IUPAC |
methyl 4-nitrohex-4-enoate |
InChI |
InChI=1S/C7H11NO4/c1-3-6(8(10)11)4-5-7(9)12-2/h3H,4-5H2,1-2H3 |
Clé InChI |
MHTDZXCRELLROP-UHFFFAOYSA-N |
SMILES canonique |
CC=C(CCC(=O)OC)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-(Chloromethyl)-2-[2-(hexylsulfanyl)ethyl]-2-methyl-1,3-dioxolane](/img/structure/B14314750.png)



![2,2,4,4-Tetramethyl-3-oxa-6-selenabicyclo[3.1.0]hex-1(5)-ene](/img/structure/B14314780.png)
![Benzo[b]thiophene-6,7-dicarboxylic acid, dimethyl ester](/img/structure/B14314781.png)
![4-Azaspiro[3.3]heptan-4-ium](/img/structure/B14314783.png)
![2,3-Dimethylpyrido[1,2-a]indole-1,4-dione](/img/structure/B14314796.png)

![3-[Methyl(pentyl)amino]prop-2-enoic acid](/img/structure/B14314805.png)

![2-[(tert-Butylsulfanyl)methyl]prop-2-enenitrile](/img/structure/B14314816.png)
